AMCPy

EPR imaging Blood-brain barrier Spin probes

AMCPy is the only acyl-protected hydroxylamine proven to generate a potent, brain-specific EPR signal in vivo (Yordanov et al., J. Med. Chem., 2002). Close analogs AMCPe (six-membered ring) and DACPy (double ester) are ineffective—making AMCPy non-substitutable for CNS EPR imaging. Its lipophilic prodrug design enables passive BBB penetration; endogenous esterases then cleave the acetyl protecting group, trapping the ionic nitroxide radical intracellularly for sustained detection. Researchers investigating ROS dynamics in stroke, neurodegeneration, or TBI models rely on AMCPy for reproducible in vivo spin trapping and imaging. As a benchmark compound, it is also essential for SAR studies of CNS-directed prodrugs and EPR instrument calibration. Procure high-purity AMCPy to ensure experimental success where generic nitroxides like TEMPOL fail.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS No. 439858-38-5
Cat. No. B015729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMCPy
CAS439858-38-5
Synonyms1-(Acetyloxy)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxylic Acid Methyl Ester;  AMCPy; 
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C
InChIInChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3
InChIKeyKSWKLBFXRCFELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMCPy (CAS 439858-38-5): A Specialized Spin Label Generator for EPR Brain Imaging


AMCPy (CAS 439858-38-5) is an acyl-protected hydroxylamine specifically designed as a spin label generator for Electron Paramagnetic Resonance (EPR) brain imaging [1]. The compound functions as a prodrug; its lipophilic nature facilitates passive diffusion across the blood-brain barrier (BBB). Once in the central nervous system, endogenous esterases and oxidants cleave the protecting group to generate an ionic, EPR-detectable nitroxide radical that is trapped intracellularly for detection [1]. This mechanism distinguishes it from conventional nitroxide spin probes like TEMPOL, which are rapidly bioreduced to EPR-silent hydroxylamines in vivo, limiting their imaging utility [1].

Why Procuring an Alternative Acyl-Protected Hydroxylamine Instead of AMCPy Compromises EPR Brain Imaging Outcomes


Within the class of acyl-protected hydroxylamines, minor structural modifications profoundly impact in vivo performance, making them non-interchangeable. The original discovery study by Yordanov et al. directly compared AMCPy against two structurally close analogs: AMCPe (a six-membered piperidine ring) and DACPy (a five-membered pyrrolidine ring with a double ester prodrug moiety). In head-to-head in vivo mouse studies, only AMCPy generated a potent and brain-specific EPR signal; AMCPe and DACPy were described as 'quite ineffective' [1]. This stark performance gap demonstrates that subtle changes in ring size and ester protection dramatically alter biodistribution and metabolic activation. Therefore, substituting AMCPy with a similar-looking acyl-protected hydroxylamine for EPR brain imaging experiments carries a high risk of experimental failure due to insufficient signal generation in the target tissue.

Quantitative Differentiation of AMCPy from In-Class Analogs AMCPe and DACPy for EPR Imaging


In Vivo EPR Signal Efficacy: Direct Comparison of AMCPy, AMCPe, and DACPy in Mouse Brain

In a direct comparative study of three rationally designed acyl-protected hydroxylamines, AMCPy was the only derivative that functioned as a 'potent EPR brain imaging agent'. The other two compounds, AMCPe and DACPy, were found to be 'quite ineffective' in generating a usable brain EPR signal in mice [1].

EPR imaging Blood-brain barrier Spin probes Biodistribution Prodrug activation

Lipophilicity Profile of AMCPy: Optimized for Blood-Brain Barrier Penetration

AMCPy is described as possessing 'optimal lipophilicity for BBB penetration', a property that enables it to cross into the brain where it is retained for 'clinically relevant periods of time' [1]. While exact logP values are not provided in the primary reference, the study explicitly states that AMCPy's lipophilicity profile is 'optimal' for its intended purpose, contrasting with the properties of AMCPe and DACPy which did not yield the same successful imaging outcome [1].

Lipophilicity Blood-brain barrier CNS penetration EPR imaging Prodrug design

Mechanism of Action: Prodrug Activation to an Ionic, Trapped Radical

AMCPy acts as a prodrug that is specifically activated within the brain. The lipophilic acetyl-protected hydroxylamine crosses the BBB, where endogenous esterases and oxidants convert it into an ionic, water-soluble nitroxide radical [1]. This conversion 'traps' the EPR-detectable species inside the CNS for 'periods of time sufficient for detection and imaging' [1]. This mechanism directly addresses the primary limitation of first-generation nitroxide spin labels like TEMPOL, which suffer from rapid bioreduction to EPR-silent hydroxylamines with a half-life of approximately 3 minutes in vivo [1].

Prodrug EPR imaging Spin trapping Esterase Oxidation

Primary Research Scenarios Where AMCPy (CAS 439858-38-5) Is the Compound of Choice


In Vivo EPR Imaging of Oxidative Stress and Free Radical Production in the Rodent Brain

Researchers investigating the spatiotemporal dynamics of reactive oxygen species (ROS) or free radical generation in neurological disease models (e.g., stroke, neurodegeneration, traumatic brain injury) require a probe that reliably accesses the brain and generates a stable, detectable EPR signal. AMCPy's demonstrated ability to generate a potent EPR signal in mouse brain, as validated by Yordanov et al., makes it the preferred choice for these in vivo EPR imaging studies [1].

Comparative Studies on Blood-Brain Barrier Penetration and CNS Prodrug Activation

For medicinal chemists or pharmacologists optimizing CNS prodrug delivery, AMCPy serves as a proven benchmark. Its successful design—an acyl-protected hydroxylamine with a specific five-membered pyrrolidine ring—offers a validated starting point for developing new EPR imaging agents. The direct evidence showing that minor structural changes (six-membered ring of AMCPe or altered ester group of DACPy) abolish in vivo efficacy highlights the utility of AMCPy as a reference compound in structure-activity relationship (SAR) studies [1].

Developing and Validating Novel EPR Imaging Methodologies for CNS Targets

Laboratories developing new EPR imaging hardware, pulse sequences, or reconstruction algorithms for low-frequency (<1 GHz) in vivo imaging often need a reliable, brain-specific spin probe to test and validate their systems. AMCPy, with its documented capacity to generate a strong and sustained brain-specific EPR signal, is an ideal candidate for instrument calibration, protocol optimization, and proof-of-concept experiments in small animal models [1].

Investigations of Intracranial Pharmacokinetics and Distribution of EPR Probes

Studies aimed at understanding the brain retention and distribution of spin probes benefit from AMCPy's known property of being 'retained in the brain for clinically relevant periods of time' [1]. Researchers can use AMCPy to study the effects of cerebral blood flow, metabolism, or disease state on the accumulation and clearance of an EPR imaging agent, leveraging the comparative biodistribution data that established its superiority over AMCPe and DACPy [1].

Technical Documentation Hub

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